Cassiaglycoside II

Description

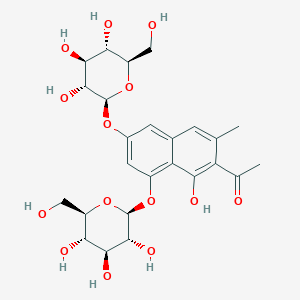

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H32O14 |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

1-[1-hydroxy-3-methyl-6,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone |

InChI |

InChI=1S/C25H32O14/c1-8-3-10-4-11(36-24-22(34)20(32)17(29)13(6-26)38-24)5-12(16(10)19(31)15(8)9(2)28)37-25-23(35)21(33)18(30)14(7-27)39-25/h3-5,13-14,17-18,20-27,29-35H,6-7H2,1-2H3/t13-,14-,17-,18-,20+,21+,22-,23-,24-,25-/m1/s1 |

InChI Key |

FGAOJGGJKFNCNJ-DJKNCCAPSA-N |

Isomeric SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Cassiaglycoside II?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Cassiaglycoside II, a naphthol glycoside isolated from the seeds of Cassia auriculata. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically identified as 6-hydroxymusizin 6,8-di-O-β-D-glucopyranoside. It is a naphthol glycoside with the molecular formula C25H32O14 and a molecular weight of 556.51 g/mol . The structure consists of a 6-hydroxymusizin aglycone linked to two β-D-glucopyranoside units at positions 6 and 8.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H32O14 | [1] |

| Molecular Weight | 556.51 g/mol | [1] |

| CAS Number | 2241081-56-9 | |

| Class | Naphthol Glycoside | [2] |

| Source | Seeds of Cassia auriculata | [2] |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the seeds of Cassia auriculata involves a multi-step extraction and chromatographic process. The general workflow is as follows:

References

Unraveling the Synthesis of Cassiaglycoside II: A Technical Guide to its Hypothetical Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hypothetical biosynthetic pathway of Cassiaglycoside II, a naphthol glycoside found in plants of the Cassia genus. Due to the limited specific research on this compound's biosynthesis, this document presents a scientifically plausible pathway based on established principles of secondary metabolite synthesis in plants, particularly the polyketide pathway for aromatic compounds and the action of glycosyltransferases. Furthermore, this guide details the experimental protocols that are pivotal for the elucidation and verification of such biosynthetic pathways, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Hypothetical Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the naphthol aglycone and the subsequent glycosylation to attach the sugar moieties.

Aglycone Formation: A Polyketide Synthase-Mediated Pathway

The aglycone of this compound, a substituted naphthol, is likely synthesized via the polyketide pathway. This pathway utilizes simple acyl-CoA precursors to build complex aromatic structures. The proposed pathway begins with the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a Type III polyketide synthase (PKS).

The key steps are hypothesized as follows:

-

Initiation: An acetyl-CoA molecule serves as the starter unit.

-

Elongation: A series of decarboxylative condensation reactions with malonyl-CoA units, catalyzed by a specific PKS, extends the polyketide chain. For a naphthol ring system, this would typically involve the condensation of one acetyl-CoA with seven malonyl-CoA molecules.

-

Cyclization and Aromatization: The resulting linear poly-β-keto chain undergoes intramolecular cyclization and subsequent aromatization reactions to form the bicyclic naphthol core. These steps are often spontaneous or catalyzed by specific cyclase and aromatase enzymes.

-

Tailoring Modifications: The basic naphthol scaffold is then likely modified by a series of tailoring enzymes, such as hydroxylases, methyltransferases, and oxidoreductases, to produce the specific aglycone of this compound.

Glycosylation: The Role of Glycosyltransferases

Once the aglycone is formed, it undergoes glycosylation, a crucial step that enhances its solubility, stability, and biological activity. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs).

The proposed glycosylation steps are:

-

Activation of Sugars: The sugar moieties to be attached are activated by their conversion to UDP-sugars (e.g., UDP-glucose, UDP-rhamnose) in the cytoplasm.

-

Sequential Glycosylation: One or more specific UGTs catalyze the transfer of the sugar from the UDP-sugar donor to the hydroxyl groups of the aglycone. Given that this compound has a complex glycosidic chain, this likely involves a sequential process with multiple UGTs, each with specific substrate and regiospecificity.

Unveiling the Therapeutic Potential of Cassiaglycoside II: A Technical Guide

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the therapeutic effects of Cassiaglycoside II. While this naphthol glycoside has been successfully isolated from the seeds of Cassia auriculata and its chemical structure elucidated, there is a notable absence of published research detailing its biological activities, mechanisms of action, and potential therapeutic applications.[1] Its molecular formula is C25H32O14 and it has a molecular weight of 556.51 g/mol .[1][2]

This technical guide aims to provide a foundational understanding of this compound based on its chemical nature and the known therapeutic properties of related compounds from the Cassia genus. However, it is crucial for the reader to note that the information presented herein is largely extrapolated and serves as a roadmap for future research rather than a summary of established findings.

Chemical Profile and Known Information

This compound is identified by the CAS number 2241081-56-9.[2][3] It is classified as a naphthol glycoside, a class of compounds known for a variety of biological activities.[1] Its isolation from Cassia auriculata, a plant with a history of use in traditional medicine, suggests potential pharmacological relevance.[1] The broader Cassia genus is a rich source of flavonoids and other bioactive compounds that have been investigated for antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties.[4][5]

Postulated Therapeutic Effects and Research Directions

Given the lack of direct evidence, this section outlines potential therapeutic avenues for this compound based on the activities of structurally similar compounds and extracts from the Cassia genus. These hypotheses are intended to guide future experimental investigations.

Anti-inflammatory Activity

Hypothesis: this compound may possess anti-inflammatory properties.

Rationale: Extracts from various Cassia species have demonstrated anti-inflammatory effects.[4][5] The general mechanism of action for many natural anti-inflammatory compounds involves the inhibition of key inflammatory mediators.

Proposed Experimental Workflow:

Caption: Proposed experimental workflow to investigate the anti-inflammatory effects of this compound.

Anticancer Activity

Hypothesis: this compound may exhibit cytotoxic effects against cancer cell lines.

Rationale: Flavonoids and other compounds isolated from Cassia species have shown anticancer properties in vitro.[6]

Proposed Experimental Workflow:

Caption: Proposed workflow for in vitro evaluation of the anticancer potential of this compound.

Neuroprotective Effects

Hypothesis: this compound may offer protection against neuronal damage.

Rationale: Some compounds from Cassia species have been investigated for their neuroprotective activities.[7][8]

Proposed Signaling Pathway for Investigation:

Caption: Postulated neuroprotective mechanism of this compound against oxidative stress.

Methodologies for Key Experiments

While specific protocols for this compound are unavailable, the following are generalized methodologies for the proposed experiments.

Cell Culture

-

Cell Lines: RAW 264.7 (macrophage), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), SH-SY5Y (neuroblastoma).

-

Culture Conditions: Cells would be maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

-

Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow to adhere overnight.

-

Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Nitric Oxide (NO) Assay

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell supernatant and mix with an equal volume of Griess reagent.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound exists, the following tables are presented as templates for how such data could be structured.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Template)

| Assay | IC50 (µM) |

| Nitric Oxide (NO) Production | Data to be determined |

| TNF-α Secretion | Data to be determined |

| IL-6 Secretion | Data to be determined |

Table 2: In Vitro Anticancer Activity of this compound (Template)

| Cell Line | IC50 (µM) - 48h |

| MCF-7 | Data to be determined |

| MDA-MB-231 | Data to be determined |

| SH-SY5Y | Data to be determined |

Conclusion and Future Outlook

This compound represents an unexplored natural product with potential therapeutic value. The lack of existing research presents a significant opportunity for novel investigations into its pharmacological properties. The proposed experimental frameworks in this guide offer a starting point for researchers to begin to unravel the potential anti-inflammatory, anticancer, and neuroprotective effects of this compound. Future studies should focus on in-depth mechanistic explorations, including the identification of specific molecular targets and signaling pathways. Furthermore, in vivo studies will be essential to validate any promising in vitro findings and to assess the safety and efficacy of this compound in a whole-organism context. The scientific community is encouraged to pursue research on this and other understudied natural products to unlock their full therapeutic potential.

References

- 1. This compound | CAS:2241081-56-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound supplier | CAS 2241081-56-9 | AOBIOUS [aobious.com]

- 4. A Review of Flavonoids from Cassia Species and their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Evaluation of antioxidant and neuroprotective activities of Cassia fistula (L.) using the Caenorhabditis elegans model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review [mdpi.com]

Cassiaglycoside II: A Technical Guide to Its Natural Sources, Plant Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaglycoside II is a phenolic glycoside that has been identified within the complex phytochemical landscape of Cinnamomum cassia. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its natural origins, geographical distribution of its source plant, and its potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution

This compound is primarily isolated from the bark of Cinnamomum cassia Presl, a member of the Lauraceae family.[1][2] This evergreen tree is commonly known as Chinese cassia or Chinese cinnamon and is widely cultivated for its aromatic bark, which is used as a spice and in traditional medicine.

The geographical distribution of Cinnamomum cassia is concentrated in tropical and subtropical regions of Asia. It is native to Southern China and is extensively cultivated in provinces such as Fujian, Guangdong, Guangxi, and Yunnan.[2] Its cultivation has also spread to other Asian countries, including Vietnam, Indonesia, and Laos.

Table 1: Natural Sources and Distribution of this compound

| Parameter | Description |

| Primary Natural Source | Bark of Cinnamomum cassia Presl |

| Family | Lauraceae |

| Common Names of Source | Chinese cassia, Chinese cinnamon |

| Geographical Distribution | Southern China (native), Vietnam, Indonesia, Laos (cultivated) |

| Plant Part Used | Bark |

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the published literature regarding the yield of this compound from Cinnamomum cassia bark. While studies have detailed the isolation of various phenolic glycosides from this source, they have not provided specific yields for this compound. Research has quantified other compounds in C. cassia, such as cinnamaldehyde and coumarin, using methods like High-Performance Liquid Chromatography (HPLC).[3] For instance, the cinnamaldehyde content in cassia barks can range from 13.01 to 56.93 mg/g.[3] However, similar data for this compound is not yet available.

Table 2: Extraction Yields of Total Phenolic and Flavonoid Contents from Cinnamomum cassia Leaves

| Extraction Method | Total Phenolic Content (µg/g) | Total Flavonoid Content (µg/g) | Reference |

| Not Specified | 1558.7 ± 46.4 | 981.1 ± 66.6 | [4] |

Note: This table provides context on the general phenolic and flavonoid content of the source plant but does not represent the specific yield of this compound.

Experimental Protocols

Isolation of Phenolic Glycosides from Cinnamomum cassia Bark

The following protocol is a generalized procedure based on methodologies reported for the isolation of phenolic glycosides from Cinnamomum cassia bark.[2][5]

1. Plant Material and Extraction:

-

Air-dried and powdered bark of Cinnamomum cassia is used as the starting material.

-

The powdered bark is extracted exhaustively with a solvent such as 95% ethanol at room temperature.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The fractions are concentrated, and the n-BuOH soluble fraction, which is typically rich in glycosides, is selected for further separation.

3. Chromatographic Separation:

-

The n-BuOH fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 95% ethanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are pooled and further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative HPLC with a C18 column.

-

Elution is typically carried out with solvent systems such as chloroform-methanol or methanol-water gradients.

4. Structure Elucidation:

-

The purified compounds, including this compound, are identified and their structures elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

While direct studies on the biological activity of isolated this compound are limited, the extracts of Cinnamomum cassia and its major constituents, such as cinnamaldehyde, have been reported to possess various pharmacological properties, including anti-inflammatory effects.[6]

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[6] NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammatory responses, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[6]

Studies have shown that constituents of Cinnamomum cassia, such as cinnamaldehyde, can inhibit the activation of the NF-κB pathway.[6] This suggests that other phenolic compounds from the same source, like this compound, may also exert anti-inflammatory effects through a similar mechanism. However, further research is required to specifically investigate the effect of this compound on the NF-κB and other signaling pathways.

Visualizations

Caption: Experimental workflow for the extraction and isolation of this compound.

Caption: Putative inhibition of the NF-κB signaling pathway by C. cassia constituents.

Conclusion

This compound, a phenolic glycoside from the bark of Cinnamomum cassia, represents a natural product of interest for further scientific investigation. While its presence in this well-known medicinal plant is established, there is a clear need for further research to quantify its abundance in various sources, to develop optimized and specific extraction and purification protocols, and to comprehensively evaluate its biological activities and underlying molecular mechanisms. The potential for this compound to modulate inflammatory pathways, such as the NF-κB cascade, warrants dedicated study and could lead to the development of novel therapeutic agents. This guide summarizes the current knowledge and highlights the existing gaps to encourage and direct future research in this promising area.

References

- 1. A new phenolic glycoside from the barks of Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Authentication and quantitative analysis on the chemical profile of cassia bark (cortex cinnamomi) by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of Cassiaglycoside II: A Technical Guide for Researchers

Abstract

The genus Cassia is a rich repository of diverse phytochemicals, including a variety of glycosides, which have demonstrated a wide spectrum of pharmacological activities.[1][2][3] Cassiaglycoside II, a naphthol glycoside isolated from the seeds of Cassia auriculata, represents one such compound of interest for therapeutic development.[4] While extensive bioactivity data for this compound is not yet widely published, this technical guide provides a comprehensive framework for conducting its preliminary bioactivity screening. The protocols detailed herein are standard, validated methods for assessing antioxidant, anti-inflammatory, and anticancer properties, tailored for researchers, scientists, and drug development professionals. This document outlines detailed experimental methodologies, templates for data presentation, and visual workflows to guide the systematic evaluation of this compound and other novel glycosides.

Introduction

Natural products, particularly those derived from medicinal plants, remain a cornerstone of drug discovery. The genus Cassia, belonging to the family Leguminosae, comprises over 600 species that are globally distributed and have been a subject of significant phytochemical and pharmacological research.[1][5] These plants are known to produce a plethora of secondary metabolites, including anthraquinones, flavonoids, and glycosides, which are responsible for a range of biological activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8][9]

This compound (CAS No: 2241081-56-9) is a naphthol glycoside that has been isolated from Cassia auriculata.[4] While its specific biological profile is yet to be extensively characterized in the literature, its chemical nature as a glycoside from a medicinally important genus makes it a prime candidate for bioactivity screening. This guide presents a structured approach to performing a preliminary evaluation of its therapeutic potential.

The following sections will provide detailed experimental protocols for key in vitro and in vivo assays, standardized templates for the presentation of quantitative data, and graphical representations of experimental workflows and relevant signaling pathways to facilitate a comprehensive preliminary investigation.

General Experimental Workflow

The preliminary bioactivity screening of a novel compound like this compound follows a logical progression from in vitro assays to more complex cell-based and potentially in vivo models. This workflow ensures a systematic and cost-effective evaluation of its pharmacological properties.

Caption: General workflow for the preliminary bioactivity screening of a novel glycoside.

Antioxidant Activity Screening

Antioxidant capacity is a fundamental bioactivity to assess, as oxidative stress is implicated in numerous pathological conditions. The following are standard assays to determine the free radical scavenging and reducing power of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the stock solution to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the blue/green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form.

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare a range of concentrations of this compound as described for the DPPH assay.

-

In a 96-well plate, add 20 µL of each sample concentration to respective wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Use Trolox or ascorbic acid as a positive control.

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Data Presentation for Antioxidant Assays

Quantitative results from the antioxidant assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Data Presentation for Antioxidant Activity of this compound

| Compound/Standard | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

| This compound | [Insert Value] | [Insert Value] |

| Ascorbic Acid (Std.) | [Insert Value] | [Insert Value] |

| Trolox (Std.) | [Insert Value] | [Insert Value] |

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in many diseases. Screening for anti-inflammatory activity can be performed using both in vitro and cell-based assays.

In Vitro Lipoxygenase (LOX) Inhibition Assay

Principle: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. This assay measures the ability of a compound to inhibit the activity of LOX, typically using linoleic acid as a substrate.

Protocol:

-

Prepare a solution of soybean lipoxygenase (e.g., 100 U/mL) in borate buffer (pH 9.0).

-

Prepare a substrate solution of linoleic acid in the same buffer.

-

Prepare various concentrations of this compound.

-

In a 96-well UV plate, add the test compound, buffer, and enzyme solution. Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately measure the change in absorbance at 234 nm over a period of 5 minutes.

-

Quercetin or Indomethacin can be used as a positive control.

-

Calculate the percentage of inhibition and the IC50 value.

Cell-Based Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of a compound to inhibit NO production in LPS-stimulated RAW 264.7 cells by quantifying the accumulation of nitrite in the culture medium using the Griess reagent.

Protocol:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should not be stimulated with LPS.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

-

A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Relevant Signaling Pathway: NF-κB in Inflammation

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Data Presentation for Anti-inflammatory Assays

Table 2: Example Data Presentation for Anti-inflammatory Activity of this compound

| Compound/Standard | LOX Inhibition IC50 (µM) | NO Inhibition in RAW 264.7 IC50 (µM) |

| This compound | [Insert Value] | [Insert Value] |

| Quercetin (Std.) | [Insert Value] | N/A |

| Indomethacin (Std.) | N/A | [Insert Value] |

Anticancer Activity Screening

A preliminary assessment of anticancer potential involves evaluating the cytotoxicity of the compound against various cancer cell lines.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) and a normal cell line (e.g., HEK293 or fibroblasts) to assess selectivity.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Use a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Testing

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation for Anticancer Assays

Table 3: Example Data Presentation for Cytotoxicity of this compound

| Cell Line | IC50 (µM) after 48h |

| Cancer Cell Lines | |

| MCF-7 (Breast) | [Insert Value] |

| HCT-116 (Colon) | [Insert Value] |

| HepG2 (Liver) | [Insert Value] |

| Normal Cell Line | |

| HEK293 (Kidney) | [Insert Value] |

| Positive Control | |

| Doxorubicin | [Insert Value for each cell line] |

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary bioactivity screening of this compound. The successful execution of these antioxidant, anti-inflammatory, and anticancer assays will generate the initial data necessary to establish a pharmacological profile for this novel glycoside. Positive results in any of these screens, particularly with potent IC50 values and selectivity towards cancer cells over normal cells, would warrant further investigation. Subsequent steps would include more detailed mechanistic studies, elucidation of structure-activity relationships, and evaluation in preclinical in vivo models to further explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 4. This compound | CAS:2241081-56-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biological activities of cassia occidentalis linn [wisdomlib.org]

Physical and chemical properties of Cassiaglycoside II.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaglycoside II is a naphthol glycoside first isolated from the seeds of Cassia auriculata, a plant widely used in traditional Ayurvedic medicine. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with experimental methodologies for its study. Due to the limited specific research on this compound, some information is inferred from studies on Cassia auriculata seed extracts, which contain this compound as a constituent.

Physical and Chemical Properties

This compound is an orange powder with a defined molecular structure and properties.[1] The quantitative data available for this compound are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H32O14 | [1] |

| Molecular Weight | 556.51 g/mol | [2] |

| CAS Number | 2241081-56-9 | [2] |

| Appearance | Orange Powder | [1] |

| Optical Rotation | Negative | [1] |

Table 2: Solubility and Storage of this compound

| Category | Details | Reference |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (In Solvent) | -80°C for up to 1 year | [2] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Reference |

| ¹H-NMR (CD₃OD) | Signals corresponding to a methyl group (δ 2.32, 3H, s), an acetyl group (δ 2.62, 3H, s), three aromatic protons (δ 7.04, 1H, d, J=1.5 Hz; δ 6.99, 1H, d, J=1.5 Hz; δ 7.42, 1H, s), and two β-D-glucopyranosyl moieties (δ 5.07, 1H, d, J=7.6 Hz; δ 5.48, 1H, d, J=7.6 Hz). | [1] |

| ¹³C-NMR (CD₃OD) | Data available but not fully detailed in the primary literature. | [1] |

| FAB-MS | Quasi-molecular ion (M+Na)⁺ at m/z 579, confirming the molecular formula. | [1] |

| HR-MS | Consistent with the molecular formula C25H32O14. | [1] |

Experimental Protocols

Isolation and Purification of this compound

A specific, detailed protocol for the isolation of this compound has not been published. However, a general methodology can be inferred from the original isolation paper and standard practices for extracting glycosides from Cassia seeds.[1][3]

1. Extraction:

- The seeds of Cassia auriculata are powdered.

- The powdered seeds are extracted with methanol (MeOH) at room temperature.

- The resulting MeOH extract is concentrated under reduced pressure.

2. Partitioning:

- The concentrated MeOH extract is partitioned between n-hexane and water to remove nonpolar compounds.

- The aqueous layer, containing the glycosides, is collected.

3. Chromatographic Purification:

- The aqueous layer is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20).

- The column is washed with water to remove sugars and other highly polar compounds.

- The glycosides are eluted with a stepwise gradient of methanol in water.

- Fractions containing this compound are identified by thin-layer chromatography (TLC).

- Further purification is achieved by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

- Final purification can be performed using high-performance liquid chromatography (HPLC).

PowderedSeeds [label="Powdered Cassia auriculata Seeds"];

Extraction [label="Methanol Extraction"];

Partitioning [label="n-Hexane/Water Partitioning"];

AqueousLayer [label="Aqueous Layer"];

ColumnChromatography [label="Macroporous Resin Chromatography"];

Fractionation [label="Fraction Collection (TLC analysis)"];

Purification [label="Silica Gel & ODS Chromatography"];

FinalPurification [label="HPLC Purification"];

CassiaglycosideII [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

PowderedSeeds -> Extraction;

Extraction -> Partitioning;

Partitioning -> AqueousLayer;

AqueousLayer -> ColumnChromatography;

ColumnChromatography -> Fractionation;

Fractionation -> Purification;

Purification -> FinalPurification;

FinalPurification -> CassiaglycosideII;

}

Acid Hydrolysis for Sugar Identification

-

A sample of purified this compound is heated with a dilute acid (e.g., 1 M HCl).

-

The reaction mixture is neutralized.

-

The liberated sugars are identified by comparison with authentic standards using a suitable analytical method, such as HPLC with an optical rotation detector.[1]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of isolated this compound are limited. However, extracts from the seeds of Cassia auriculata, which contain this compound, have demonstrated several pharmacological effects. It is plausible that this compound contributes to these observed activities.

-

Anti-inflammatory Activity: Extracts from various parts of Cassia auriculata, including the flowers and leaves, have exhibited anti-inflammatory properties in animal models.[8][9][10][11] This activity is often attributed to the presence of flavonoids and other polyphenolic compounds.

-

Hepatoprotective Activity: Root extracts of Cassia auriculata have shown protective effects against drug- and alcohol-induced liver damage in animal studies.[12][13] This hepatoprotective potential is linked to the antioxidant properties of the plant's constituents.[14]

The specific signaling pathways modulated by this compound have not yet been elucidated. Future research is needed to investigate the molecular mechanisms underlying the potential therapeutic effects of this compound. Based on the activities of the plant extract, potential (but unconfirmed) pathways that could be affected are illustrated below.

Conclusion

This compound is a structurally characterized natural product from Cassia auriculata seeds. While its physical and chemical properties are partially documented, further research is required to fully elucidate its spectroscopic characteristics, particularly detailed NMR and mass spectrometry fragmentation data. Moreover, dedicated studies are needed to confirm its specific biological activities and to identify the signaling pathways through which it exerts its effects. The existing data on Cassia auriculata seed extracts suggest that this compound may hold therapeutic potential, particularly in the areas of diabetes, inflammation, and liver protection, making it a promising candidate for further investigation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | TargetMol [targetmol.com]

- 3. Extraction of glycosides | DOCX [slideshare.net]

- 4. primescholars.com [primescholars.com]

- 5. In vitro anti-diabetic activity of seed extracts of Cassia auriculata and Cassia angustifolia | Semantic Scholar [semanticscholar.org]

- 6. Antidiabetic Activity Of <i>Cassia auriculata</i> Seeds In Alloxan Induced Diabetic Rats | Nigerian Journal of Natural Products and Medicine [ajol.info]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of cassia aauriculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjpsonline.com [wjpsonline.com]

- 10. research.article2submit.com [research.article2submit.com]

- 11. idma-assn.org [idma-assn.org]

- 12. Hepatoprotective potential of Cassia auriculata roots on ethanol and antitubercular drug-induced hepatotoxicity in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phytojournal.com [phytojournal.com]

- 14. jeb.co.in [jeb.co.in]

Glycosides in Cassia obtusifolia: A Comprehensive Technical Review for Researchers and Drug Development Professionals

Introduction

Cassia obtusifolia, a member of the Leguminosae family, has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments.[1] Modern phytochemical research has identified a rich diversity of bioactive compounds within this plant, with glycosides, particularly anthraquinone and naphthopyrone derivatives, being of significant interest for their therapeutic potential. This technical guide provides a comprehensive literature review of the glycosides found in Cassia obtusifolia, with a focus on quantitative data, experimental protocols, and the molecular signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the therapeutic promise of these natural compounds.

Phytochemical Composition: Glycosides of Cassia obtusifolia

The seeds of Cassia obtusifolia are the primary source of a wide array of glycosides.[2] These compounds are predominantly derivatives of anthraquinones and naphthopyrones.[2]

Key Glycosides Identified in Cassia obtusifolia

A comprehensive review of the literature reveals the presence of numerous glycosides, including but not limited to:

-

Anthraquinone Glycosides:

-

Gluco-obtusifolin[2]

-

Gluco-aurantio-obtusin[2]

-

Chryso-obtusin-2-glucoside[2]

-

Chrysophanol tetraglucoside[2]

-

Chrysophanol triglucoside[2]

-

Obtusifoline-2-O-β-d-2,6-di-O-acetylglucopyranoside[2]

-

Obtusifoline-2-O-β-d-3,6-di-O-acetylglucopyranoside[2]

-

Obtusifoline-2-O-β-d-4,6-di-O-acetylglucopyranoside[2]

-

1-desmethylaurantio-obtusin 2-O-β-D-glucopyranoside[1]

-

-

Naphthopyrone Glycosides:

-

Naphthalene Glycosides:

-

Cassitoroside[2]

-

While the leaves and roots also contain glycosides, the concentration and variety are generally higher in the seeds.[2]

Quantitative Analysis of Glycosides

The yield and composition of glycosides from Cassia obtusifolia are highly dependent on the extraction solvent and processing methods. A comparative analysis of different extraction methods reveals significant variations in the total content of key phytochemical classes.

Table 1: Phytochemical Content of Cassia obtusifolia Seed Extracts

| Extract Type | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Total Condensed Tannin Content (mg CE/g extract) |

| Raw Seed - Water Extract | 12.149 ± 0.224 | 13.890 ± 0.600 | 3.430 ± 0.180 |

| Raw Seed - Ethanol Extract | 25.331 ± 0.451 | 45.671 ± 0.314 | 15.679 ± 0.231 |

| Processed Seed - Water Extract | 15.783 ± 0.398 | 20.113 ± 0.752 | 5.121 ± 0.117 |

| Processed Seed - Ethanol Extract | 35.109 ± 1.254 | 58.803 ± 0.157 | 19.814 ± 0.394 |

Data adapted from a 2023 study on the electron-shuttling characteristics of Cassia obtusifolia seed extracts. Processing refers to stir-frying the seeds.

Experimental Protocols

The extraction, isolation, and characterization of glycosides from Cassia obtusifolia involve a series of systematic procedures.

General Extraction and Fractionation Protocol

A common method for obtaining glycoside-rich fractions involves successive solvent extraction.

-

Preparation of Plant Material: Dried and powdered seeds of Cassia obtusifolia are used as the starting material.

-

Defatting: The powdered seeds are first defatted using a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus. This step removes lipids that can interfere with subsequent extractions.

-

Extraction: The defatted material is then subjected to extraction with a polar solvent such as methanol or ethanol. This can be done through maceration, percolation, or Soxhlet extraction.[3] A study on a related Cassia species, C. fistula, found that decoction (boiling in water) yielded the highest content of anthraquinone glycosides.[4]

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.[5] This separates the compounds based on their polarity, with glycosides typically concentrating in the more polar fractions like ethyl acetate and n-butanol.

Isolation of Individual Glycosides

The isolation of pure glycosides from the enriched fractions is achieved through various chromatographic techniques.

-

Column Chromatography: The fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.[6]

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., acetic acid) to improve peak shape.

Structural Elucidation

The chemical structures of the isolated glycosides are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure, including the nature and attachment points of the sugar moieties.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography is a precise method for quantifying individual glycosides. The following is an example protocol for the analysis of cassiaside A and B:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile, water, and an acidifier like acetic acid in appropriate ratios.

-

Detection: The eluent is monitored at a specific wavelength (e.g., 278 nm for cassiasides) to detect and quantify the compounds of interest.

-

Quantification: The concentration of each glycoside is determined by comparing its peak area to that of a known standard.

Biological Activities and Signaling Pathways

Glycosides from Cassia obtusifolia have been shown to possess a range of biological activities, with hepatoprotection being a prominent and well-studied effect.[1]

Hepatoprotective Effects and the Nrf2-Mediated Antioxidant Response

Certain anthraquinone and naphthopyrone glycosides, such as 1-desmethylaurantio-obtusin 2-O-β-D-glucopyranoside, rubrofusarin 6-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside, and rubrofusarin 6-O-β-gentiobioside, have demonstrated significant hepatoprotective activity against oxidative stress.[1] This protective effect is mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive molecules, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. A key target of this pathway is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.

Modulation of MAPK Signaling Pathways

The hepatoprotective effects of these glycosides are also linked to their ability to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] MAPKs are a family of protein kinases that play a crucial role in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The three major MAPK families are c-Jun N-terminal kinases (JNKs), extracellular signal-regulated kinases (ERKs), and p38 MAPKs.

Studies have shown that glycosides from Cassia obtusifolia can enhance the phosphorylation of JNK and ERK, while dephosphorylating p38 in response to cellular stress.[1] This modulation of MAPK signaling contributes to the overall cytoprotective effect.

Conclusion and Future Directions

The glycosides of Cassia obtusifolia represent a promising source of novel therapeutic agents. The well-documented presence of a diverse array of anthraquinone and naphthopyrone glycosides, coupled with their demonstrated hepatoprotective effects through the modulation of the Nrf2 and MAPK signaling pathways, underscores their potential for drug development.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Detailed quantitative studies are needed to determine the exact concentrations of individual glycosides in various extracts of Cassia obtusifolia. This will be crucial for standardization and for understanding the synergistic effects of these compounds.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) of these glycosides, as well as their dose-response relationships in vivo.

-

Exploration of Other Therapeutic Applications: While hepatoprotection is a key area of research, the diverse biological activities of these glycosides warrant investigation into other potential therapeutic applications, such as their anti-inflammatory, anti-cancer, and anti-diabetic properties.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of Cassia obtusifolia extracts and their isolated glycosides in human subjects.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of glycosides from Cassia obtusifolia. The continued investigation of these natural compounds holds significant promise for the development of new and effective treatments for a range of human diseases.

References

- 1. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity and In-Silico Study of Anthraquinone Glycosides Extracted from Cassia Fistula Against the Main Protease (7BUY) In SARS-COV2 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Toralactone glycoside in Cassia obtusifolia mediates hepatoprotection via an Nrf2-dependent anti-oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Cassiaglycoside II by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of Cassiaglycoside II, a naphthol glycoside isolated from Cassia auriculata, using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of a fully validated public method for this specific compound, this protocol has been developed based on the chromatographic principles used in the isolation of this compound and established methods for the quantification of similar phenolic glycosides. This guide is intended for research and quality control purposes and should be fully validated in-house before implementation.

Introduction

This compound is a naphthol glycoside that has been identified in the seeds of Cassia auriculata.[1][2] As a unique phytochemical marker for this plant species, a reliable quantitative method is essential for quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the quantification of such compounds. This application note outlines a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Formic acid (analytical grade)

-

Plant material: Dried and powdered seeds of Cassia auriculata

-

Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

Preparation of Standard Solutions

A stock solution of this compound (e.g., 100 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions of different concentrations are then prepared by diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation

-

Accurately weigh approximately 1.0 g of powdered Cassia auriculata seed material.

-

Extract the sample with 25 mL of methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Chromatographic Conditions

The following chromatographic conditions are proposed and should be optimized and validated:

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (to be determined by UV scan of the standard) |

| Injection Volume | 10 µL |

Method Validation Parameters (Hypothetical)

A full method validation should be performed according to ICH guidelines. The following table summarizes the typical parameters and expected results for a method of this nature.

| Validation Parameter | Specification |

| Linearity (r²) | ≥ 0.999 over a range of, for example, 1-100 µg/mL. |

| Limit of Detection (LOD) | To be determined experimentally (e.g., signal-to-noise ratio of 3:1). Expected to be in the ng/mL range.[3] |

| Limit of Quantification (LOQ) | To be determined experimentally (e.g., signal-to-noise ratio of 10:1). Expected to be in the ng/mL range.[3] |

| Precision (%RSD) | Intraday and Interday precision should be ≤ 2%. |

| Accuracy (% Recovery) | Typically between 98-102%. |

| Specificity | The peak for this compound should be well-resolved from other components in the plant matrix. |

| Robustness | The method should be insensitive to small variations in mobile phase composition, flow rate, and temperature. |

Data Presentation

The quantitative data for this compound in unknown samples should be calculated using the linear regression equation derived from the calibration curve of the standard. Results should be expressed as mg of this compound per gram of dry plant material.

Table of Hypothetical Quantitative Data

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Sample (mg/g) |

| Standard 1 | 15.2 | 50000 | 10 | N/A |

| Standard 2 | 15.2 | 250000 | 50 | N/A |

| Sample A | 15.3 | 150000 | 30 | 0.75 |

| Sample B | 15.2 | 180000 | 36 | 0.90 |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of this compound.

Note: This application note provides a framework for developing a quantitative HPLC method for this compound. All procedures, especially chromatographic conditions and sample preparation, should be thoroughly optimized and validated in the user's laboratory to ensure accurate and reliable results.

References

- 1. Structures of Aromatic Glycosides from the Seeds of Cassia auriculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:2241081-56-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solvent Extraction of Cassiaglycoside II from Cassia auriculata Seeds

Introduction

Cassiaglycoside II is a naphthol glycoside first identified in the seeds of Cassia auriculata. This document provides a detailed protocol for the solvent extraction of this compound, intended for researchers, scientists, and professionals in drug development. The outlined procedures are based on established methodologies for the extraction of glycosides from plant materials, particularly from the Cassia genus.

Materials and Reagents

-

Dried seeds of Cassia auriculata

-

Methanol (ACS grade)

-

Ethanol (95%, ACS grade)

-

Deionized water

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Soxhlet apparatus

-

Grinder or mill

-

Heating mantle

-

Glassware (beakers, flasks, graduated cylinders)

Experimental Protocols

Seed Preparation

-

Cleaning and Drying: Thoroughly clean the collected Cassia auriculata seeds to remove any foreign matter. Dry the seeds in a shaded, well-ventilated area for 10-15 days or in an oven at a controlled temperature of 40-50°C until a constant weight is achieved.

-

Grinding: Grind the dried seeds into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, enhancing extraction efficiency.

Defatting of Seed Powder

Prior to the main extraction, it is crucial to remove lipids from the seed powder, as they can interfere with the isolation of the target glycoside.

-

Place the powdered seeds (100 g) into the thimble of a Soxhlet apparatus.

-

Add 500 mL of hexane to the round-bottom flask.

-

Heat the flask using a heating mantle to a temperature that maintains a steady reflux of hexane (approximately 60-70°C).

-

Continue the Soxhlet extraction for 6-8 hours to ensure complete removal of fats.

-

After extraction, carefully remove the thimble containing the defatted seed powder.

-

Air-dry the defatted powder to evaporate any residual hexane.

Solvent Extraction of this compound

The following protocol describes the extraction using methanol, which is a common solvent for glycosides. For comparative analysis, ethanol and a hydro-alcoholic mixture can also be used, following the same procedure.

-

Maceration/Reflux Extraction:

-

Place the defatted seed powder (100 g) into a 1 L round-bottom flask.

-

Add 500 mL of methanol to the flask.

-

For maceration, stopper the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

-

For reflux extraction, connect the flask to a condenser and heat the mixture to the boiling point of methanol (approximately 65°C) for 4-6 hours. Reflux extraction is generally more efficient than maceration.

-

-

Filtration: After the extraction period, allow the mixture to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid seed residue.

-

Repeat Extraction: To maximize the yield, the seed residue can be subjected to a second and third round of extraction with fresh solvent under the same conditions.

-

Solvent Evaporation: Combine the filtrates from all extraction steps. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C. This will yield a crude methanolic extract.

Preliminary Purification (Liquid-Liquid Partitioning)

-

Dissolve the crude methanolic extract in a minimal amount of deionized water.

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous solution with solvents of increasing polarity, such as ethyl acetate. This step helps to separate compounds based on their polarity and can enrich the fraction containing this compound.

-

Collect the different solvent fractions and evaporate the solvent to obtain semi-purified extracts.

Further Purification (Chromatography)

For obtaining highly pure this compound, chromatographic techniques such as column chromatography over silica gel or preparative High-Performance Liquid Chromatography (HPLC) are required. The specific mobile phase and column selection would need to be optimized based on analytical TLC of the semi-purified fractions.

Data Presentation

While specific quantitative data for the yield of this compound from Cassia auriculata seeds using different solvents is not extensively available in the literature, the following table summarizes the total extract yield from various parts of Cassia auriculata using different solvents, which can serve as a preliminary guide for selecting an appropriate extraction solvent.

| Plant Part | Solvent System | Extraction Method | Yield (% w/w) | Reference |

| Root | Methanol | Not specified | 13.8 | [1] |

| Root | Ethanol | Not specified | 11.65 | [1] |

| Root | Aqueous | Not specified | 10.4 | [1] |

| Root | Chloroform | Not specified | 5.0 | [1] |

| Seeds | Hydro-alcoholic | Maceration (7 days) | 15.0 | [2] |

| Seeds | Supercritical CO₂ with 3% Ethyl alcohol | Supercritical Fluid Extraction | 3.8 | [2] |

Note: The yields presented above are for the total crude extract and not specifically for this compound. The actual yield of this compound will be a fraction of these values and would need to be determined by analytical methods such as HPLC.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Key Extraction Parameters

Caption: Key parameters influencing the efficiency of solvent extraction.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Cassiaglycoside II

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of Cassiaglycoside II. The described assays focus on key inflammatory mediators and signaling pathways in a well-established lipopolysaccharide (LPS)-stimulated macrophage model.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in initiating and propagating the inflammatory cascade by producing pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] this compound, a constituent of Cassia species, is investigated here for its potential to modulate these inflammatory responses. This protocol outlines the in vitro procedures to assess the anti-inflammatory efficacy of this compound.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound and Controls

| Compound | Cell Viability Assay | NO, PGE2, and Cytokine Assays | Western Blot Analysis |

| This compound | 1 - 100 µM | 1 - 50 µM | 10, 25, 50 µM |

| LPS | N/A | 100 ng/mL - 1 µg/mL | 1 µg/mL |

| Dexamethasone | N/A | 1 - 10 µM | 10 µM |

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[4][5]

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.[4]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[6]

-

Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

In Vitro Model of Inflammation

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blot) and allow them to adhere overnight.[5][6]

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[4][7]

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO, PGE2, and cytokines; shorter time points for signaling pathway analysis).[7][8]

Measurement of Nitric Oxide (NO) Production

NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9][10]

-

Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.[9]

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.[9]

-

Incubate for 10 minutes at room temperature, protected from light.[9]

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.[9]

Quantification of Pro-inflammatory Mediators (PGE2, TNF-α, IL-6, IL-1β) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatants.[11][12][13]

-

Collect the cell culture supernatants after treatment.

-

Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions of the respective commercial kits.[11][14][15][16][17]

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody.

-

A detection antibody, often biotinylated, is then added.

-

This is followed by the addition of a streptavidin-HRP conjugate.

-

A substrate solution is added to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).[11][13]

-

The concentration of the analyte is determined from a standard curve.

Signaling Pathway Analysis

Caption: Experimental workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of pro-inflammatory gene expression.[1][18][19]

Caption: NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the inflammatory response.[2][3][20]

Caption: MAPK signaling pathway in inflammation.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synapse.koreamed.org [synapse.koreamed.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fn-test.com [fn-test.com]

- 11. raybiotech.com [raybiotech.com]

- 12. assaygenie.com [assaygenie.com]

- 13. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]

- 14. abcam.com [abcam.com]

- 15. file.elabscience.com [file.elabscience.com]

- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 19. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

Application Notes: Cell Viability Assays for Testing Cassiaglycoside II Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaglycoside II, a prominent bioactive compound, has garnered significant interest within the scientific community for its potential therapeutic applications. As with any novel compound intended for pharmacological use, a thorough evaluation of its cytotoxic profile is paramount. Cytotoxicity assays are fundamental in determining the dose-dependent effects of a compound on cell viability and proliferation. These assays provide critical data for establishing therapeutic windows and understanding the mechanisms of action. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using standard cell viability assays.

Principle of Cell Viability Assays

Cell viability assays are essential tools in toxicology and drug discovery to assess the overall health of cells and their response to various stimuli. These assays measure different physiological and biochemical markers of viable cells, such as metabolic activity, membrane integrity, and enzymatic activity.[1][2]

-

Metabolic Activity-Based Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of viable cells.[1][3] In the case of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3][4]

-

Membrane Integrity-Based Assays (e.g., LDH Assay): These assays determine the number of dead cells by measuring the leakage of intracellular components into the culture medium upon cell membrane damage. The Lactate Dehydrogenase (LDH) assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the medium when the plasma membrane is compromised.[5][6] The amount of LDH released is directly proportional to the number of lysed cells.[6]

Application of Cytotoxicity Assays for this compound

The selection of an appropriate cytotoxicity assay is crucial for accurately determining the cytotoxic potential of this compound. Both MTT and LDH assays are widely used and provide complementary information.

-

The MTT assay is a reliable method to assess the effect of this compound on cell proliferation and metabolic activity. A dose-dependent decrease in formazan production would indicate a cytotoxic or cytostatic effect.

-

The LDH assay is particularly useful for quantifying cell death that involves membrane damage (necrosis or late apoptosis). An increase in LDH release in the culture medium after treatment with this compound would signify membrane-compromising cytotoxicity.

By employing both assays, researchers can gain a more comprehensive understanding of the cytotoxic mechanisms of this compound.

Data Presentation

Summarizing quantitative data from cytotoxicity assays in a structured format is essential for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves and represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: Cytotoxicity of this compound on Various Human Cancer Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |

| Various Human Carcinomas | Not Specified | 24-72 | 0.74 - 6.7 | [7] |

| HeLa | Not Specified | 6 | 40 | [8] |

Note: The specific cell lines within the "Various Human Carcinomas" group were not detailed in the source material.

Experimental Protocols

Detailed methodologies for performing MTT and LDH assays to evaluate this compound cytotoxicity are provided below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for testing the cytotoxicity of natural compounds like this compound.

Materials:

-

This compound (stock solution of known concentration)

-

Target cancer cell line(s)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)[9]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-